molecular formula C12H9NO2 B13829366 2-Nitrodiphenyl-D9

2-Nitrodiphenyl-D9

Cat. No.: B13829366
M. Wt: 208.26 g/mol
InChI Key: YOJKKXRJMXIKSR-LOIXRAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodiphenyl-D9 typically involves the nitration of biphenyl-D9. The reaction is carried out by treating biphenyl-D9 with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining stringent reaction conditions to ensure high yield and purity of the product. The use of deuterated biphenyl as a starting material is crucial for the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

2-Nitrodiphenyl-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrodiphenyl-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Nitrodiphenyl-D9 involves its interaction with molecular targets and pathways. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of these interactions and transformations, providing insights into the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

208.26 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5-tetradeuterio-6-nitrophenyl)benzene

InChI

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

YOJKKXRJMXIKSR-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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